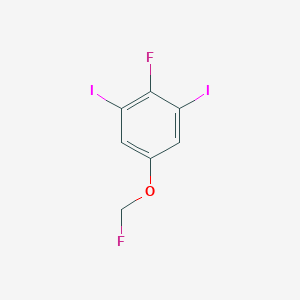
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves the following steps:
Halogenation: The introduction of iodine atoms to the benzene ring is achieved through halogenation reactions. This can be done using iodine and a suitable oxidizing agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents like or .
Methoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction, where a fluoromethylating agent reacts with the benzene derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch reactors: for controlled reactions.
Continuous flow reactors: for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as or to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), Nickel (Ni).
Major Products:
Substituted Benzene Derivatives: Depending on the substituents introduced.
Quinones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Applications De Recherche Scientifique
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-6-(fluoromethoxy)benzene
Comparison:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4F2I2O |
|---|---|
Poids moléculaire |
395.91 g/mol |
Nom IUPAC |
2-fluoro-5-(fluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
Clé InChI |
OXRFEOLZTIJDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)F)I)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


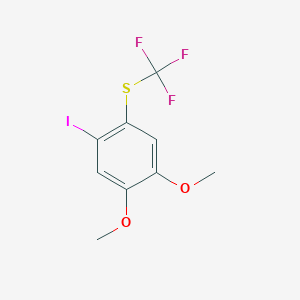
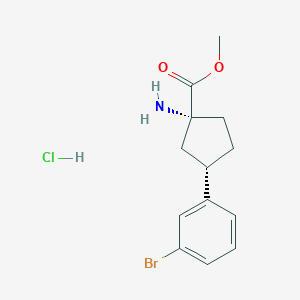
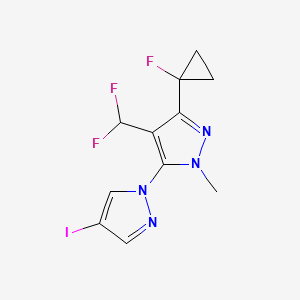
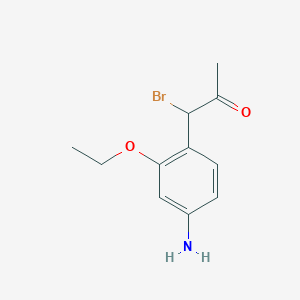
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
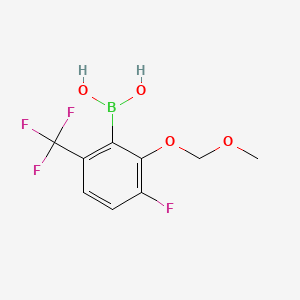
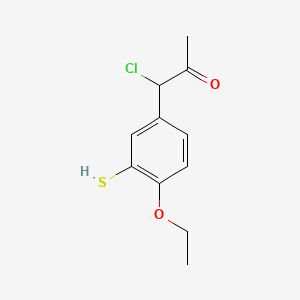
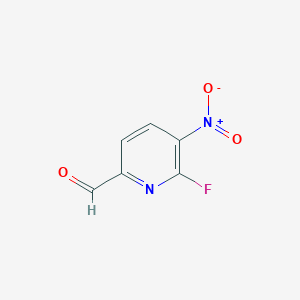
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
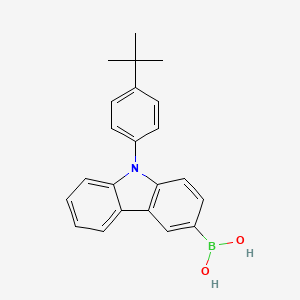
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
